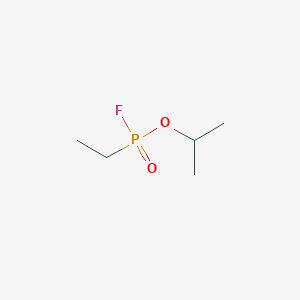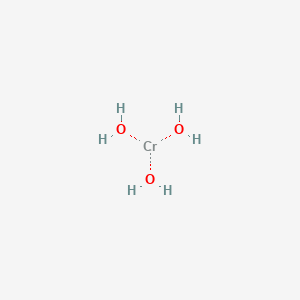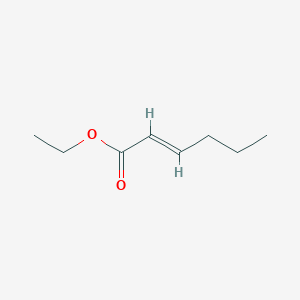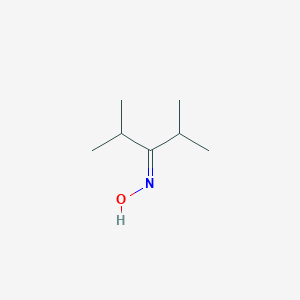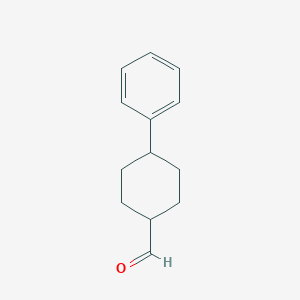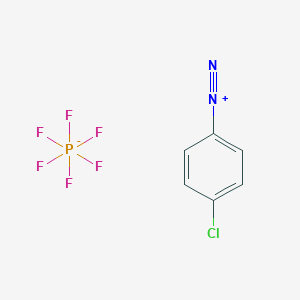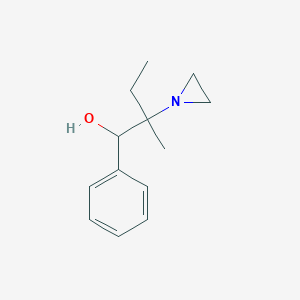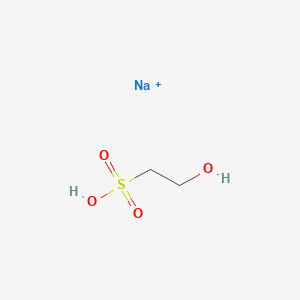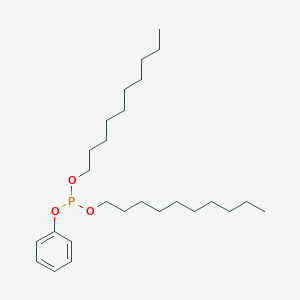
Didecyl phenyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didecyl phenyl phosphite, commonly known as DDPP, is an organophosphorus compound that is widely used in various scientific research applications. It is a colorless to pale yellow liquid that has a molecular weight of 500.91 g/mol and a boiling point of 380°C. DDPP is a stable and non-corrosive compound that is highly soluble in organic solvents.
Mécanisme D'action
DDPP acts as an antioxidant by scavenging free radicals that can cause oxidative damage to cells and tissues. It also acts as a flame retardant by inhibiting the combustion process and reducing the spread of flames. DDPP is a versatile compound that can provide multiple benefits in various applications.
Effets Biochimiques Et Physiologiques
DDPP has been shown to have low toxicity in animal studies. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. DDPP has been shown to have no significant effects on the immune system, reproductive system, or nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
DDPP is a stable compound that can be easily synthesized and stored. It has low toxicity and can be safely handled in a laboratory setting. However, DDPP is not suitable for use in aqueous solutions, as it is insoluble in water. It is also not suitable for use in applications that require high-temperature stability, as it has a relatively low boiling point.
Orientations Futures
There are several future directions for research on DDPP. One area of interest is the development of new synthesis methods that can improve the yield and purity of DDPP. Another area of interest is the investigation of the potential use of DDPP as a drug delivery agent, as it has been shown to have low toxicity and good solubility in organic solvents. Additionally, research can be conducted to explore the potential use of DDPP as a flame retardant in new materials and applications.
Méthodes De Synthèse
DDPP can be synthesized by reacting phenol with decyl alcohol and phosphorus trichloride. The reaction yields DDPP and hydrogen chloride as a byproduct. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
DDPP is widely used in scientific research as a stabilizer for polymers, antioxidants, and flame retardants. It is also used as a processing aid in the production of plastics and rubber. DDPP is a versatile compound that has found applications in a wide range of industries, including the automotive, construction, and electronics sectors.
Propriétés
Numéro CAS |
1254-78-0 |
|---|---|
Nom du produit |
Didecyl phenyl phosphite |
Formule moléculaire |
C26H47O3P |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
didecyl phenyl phosphite |
InChI |
InChI=1S/C26H47O3P/c1-3-5-7-9-11-13-15-20-24-27-30(29-26-22-18-17-19-23-26)28-25-21-16-14-12-10-8-6-4-2/h17-19,22-23H,3-16,20-21,24-25H2,1-2H3 |
Clé InChI |
NMAKPIATXQEXBT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOP(OCCCCCCCCCC)OC1=CC=CC=C1 |
SMILES canonique |
CCCCCCCCCCOP(OCCCCCCCCCC)OC1=CC=CC=C1 |
Color/Form |
NEARLY WATER-WHITE LIQUID |
Densité |
0.940 @ 25 °C/15.5 °C |
Point d'éclair |
425 °F, OC |
melting_point |
BELOW 0 °C |
Autres numéros CAS |
1254-78-0 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



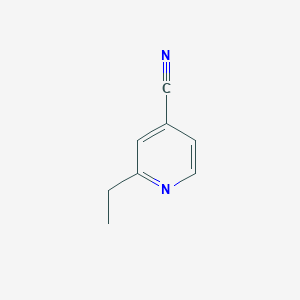
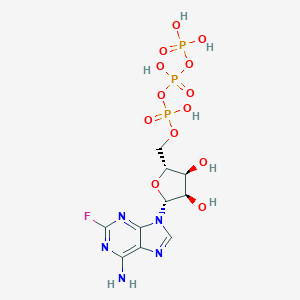
![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)
